molecular formula C8H9NO4 B13657886 4-Ethoxy-2-hydroxynicotinic acid

4-Ethoxy-2-hydroxynicotinic acid

Cat. No.: B13657886
M. Wt: 183.16 g/mol
InChI Key: YYDXGYKTMKQONJ-UHFFFAOYSA-N
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Description

4-Ethoxy-2-hydroxynicotinic acid is a nicotinic acid derivative characterized by a pyridine ring substituted with an ethoxy group at position 4, a hydroxyl group at position 2, and a carboxylic acid moiety at position 3. Nicotinic acid derivatives are pivotal in medicinal chemistry and materials science due to their diverse biological activities and structural versatility. The ethoxy and hydroxyl substituents likely influence its electronic properties, solubility, and intermolecular interactions compared to other nicotinic acid analogs .

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

4-ethoxy-2-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C8H9NO4/c1-2-13-5-3-4-9-7(10)6(5)8(11)12/h3-4H,2H2,1H3,(H,9,10)(H,11,12)

InChI Key

YYDXGYKTMKQONJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)NC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2-hydroxynicotinic acid typically involves the ethoxylation of 2-hydroxynicotinic acid. The reaction conditions often include the use of ethanol as a solvent and an acid catalyst to facilitate the ethoxylation process . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve large-scale ethoxylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2-hydroxynicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Ethoxy-2-hydroxynicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-2-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding with biological molecules, while the ethoxy group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

2-Aminonicotinic Acid

  • Structure: Features an amino group at position 2 and a carboxylic acid at position 3.
  • Physical Properties : Melting point (mp) 295–297°C, indicating strong hydrogen bonding and crystalline stability .
  • Comparison: The amino group in 2-aminonicotinic acid enhances intermolecular hydrogen bonding compared to the ethoxy and hydroxyl groups in 4-ethoxy-2-hydroxynicotinic acid. This likely contributes to its higher melting point and lower solubility in organic solvents.

4-Aminonicotinic Acid

  • Structure: Amino group at position 4 and carboxylic acid at position 3.
  • Comparison: Positional isomerism significantly affects properties. The amino group at position 4 may create steric hindrance or alter electronic distribution differently than the ethoxy group in the target compound.

2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl Nicotinate

  • Structure: Combines a nicotinate ester with a 4-hydroxy-3-methoxyphenylacetophenone moiety .
  • Comparison : The ester group reduces acidity compared to the carboxylic acid in this compound, increasing lipophilicity. The methoxy and hydroxyphenyl groups may confer distinct redox or biological activity.

Data Table: Key Properties of Comparable Compounds

Compound Name CAS RN Molecular Formula Molecular Weight Melting Point (°C) Functional Groups
2-Aminonicotinic acid 5345-47-1 C₆H₆N₂O₂ 138.12 295–297 -NH₂, -COOH
4-Aminonicotinic acid 24242-19-1 C₆H₆N₂O₂ 138.12 Not reported -NH₂, -COOH
2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate 19767-91-0 C₁₆H₁₃NO₆ 315.28 Not reported Ester, -OH, -OCH₃
This compound Not available C₈H₉NO₄ 183.16 Not reported -OCH₂CH₃, -OH, -COOH

Note: Data for this compound are inferred from structural analogs due to absence in provided sources.

Research Findings and Substituent Effects

  • Amino vs. Ethoxy/Hydroxyl Groups: Amino substituents (e.g., in 2-aminonicotinic acid) enhance hydrogen bonding and thermal stability, leading to higher melting points. Ethoxy groups may increase solubility in organic solvents but reduce crystallinity .
  • Carboxylic Acid vs. Ester : The carboxylic acid group in nicotinic acid derivatives increases acidity and aqueous solubility compared to esters, which are more lipophilic and suitable for membrane permeability in drug design .
  • Positional Isomerism : Substituent position (e.g., 2 vs. 4) alters electronic effects on the pyridine ring, impacting reactivity and interactions with biological targets.

Methodological Considerations

Structural analyses of nicotinic acid derivatives often employ crystallographic tools like the SHELX program suite for refinement and structure determination.

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